2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide
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Overview
Description
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide is a synthetic compound known for its potential pharmacological properties. It has been studied for its ability to modulate ion channels, particularly the KCNQ2 channels, which are involved in neuronal excitability .
Preparation Methods
The synthesis of 2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide typically involves a multi-step process. One common method includes the reaction of 2-phenylbutanoyl chloride with 2-pyrrolidin-1-ylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of structural modifications on ion channel modulation.
Biology: It is used in research to understand its effects on neuronal excitability and potential therapeutic applications for neurological disorders.
Mechanism of Action
The primary mechanism of action of 2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide involves the inhibition of KCNQ2 channels. These channels are crucial for regulating neuronal excitability. By inhibiting these channels, the compound can reduce neuronal firing, which may be beneficial in conditions characterized by excessive neuronal activity, such as epilepsy .
Comparison with Similar Compounds
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide is unique due to its specific structural features that allow it to effectively inhibit KCNQ2 channels. Similar compounds include:
2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamide: Another compound in the same series, known for its ability to modulate ion channels.
2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)propionamide: Similar in structure but with different pharmacological properties.
These compounds share structural similarities but differ in their specific effects on ion channels and their potential therapeutic applications.
Properties
Molecular Formula |
C20H24N2O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide |
InChI |
InChI=1S/C20H24N2O/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23) |
InChI Key |
FROGGFONBYACJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Synonyms |
2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide ML252 |
Origin of Product |
United States |
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